molecular formula C10H11BrO3 B3094515 trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol CAS No. 1258963-16-4

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol

Cat. No.: B3094515
CAS No.: 1258963-16-4
M. Wt: 259.10
InChI Key: DLWPAASSYWIWAW-NXEZZACHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol (CAS Number: 1258963-16-4) is a high-purity organic building block of interest in medicinal chemistry and drug discovery research. With a molecular formula of C 10 H 11 BrO 3 and a molecular weight of 259.10 g/mol, this compound is characterized by a tetrahydrofuran ring substituted with a hydroxyl group and a 4-bromophenoxy moiety in a trans configuration . The provided SMILES notation, O[C@@H]1COC[C@H]1Oc1ccc(Br)cc1, confirms the defined stereochemistry of the molecule, which is critical for its application in stereospecific synthesis . This compound serves as a versatile chiral synthon for pharmaceutical research and development. Its structure, featuring a bromophenyl ether, makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations. Furthermore, the presence of both an ether and an alcohol functional group provides handles for further chemical modification. Research indicates that tetrahydrofuran derivatives have significant relevance in the development of bioactive molecules, including those investigated as receptor antagonists . Specifically, related structures have been explored in the context of kinase signaling pathways, such as those involving EGFR and HER2, which are prominent targets in oncology research for conditions like breast cancer and non-small cell lung carcinoma . This product is offered with a typical purity of 97% to 98% and is available in multiple quantities to suit your research needs . It is recommended that the compound be stored under refrigeration (2°C to 8°C) to ensure stability . Intended Use and Handling: trans -4-(4-Bromophenoxy)tetrahydrofuran-3-ol is provided For Research and Development Use Only . It is not intended for human, veterinary, or diagnostic use . Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material using appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

(3R,4R)-4-(4-bromophenoxy)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c11-7-1-3-8(4-2-7)14-10-6-13-5-9(10)12/h1-4,9-10,12H,5-6H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLWPAASSYWIWAW-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)OC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)OC2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol typically involves the reaction of 4-bromophenol with tetrahydrofuran derivatives under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group of 4-bromophenol, followed by nucleophilic substitution with a tetrahydrofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom on the aromatic ring undergoes substitution with nucleophiles due to the electron-donating phenoxy group. Key reactions include:

NucleophileReagent/ConditionsProductYieldSource
Thiols (SH⁻)4-Chlorothiophenol, p-TsOH (10 mol%), MeCN, rt4-(4-Chlorophenylthio)tetrahydrofuran-3-ol68%
Amines (NH₂⁻)NaN₃, DMF, 80°C4-(4-Azidophenoxy)tetrahydrofuran-3-ol85%
Sulfinates (SO₂R⁻)Sodium sulfinates, Cu(OTf)₂, HFIP4-(4-Sulfonylphenoxy)tetrahydrofuran-3-ol72%

Mechanism : The phenoxy group activates the aromatic ring, facilitating an SₙAr mechanism. p-TsOH or Lewis acids stabilize intermediates, enhancing reaction rates .

Oxidation Reactions

The secondary alcohol at C3 is oxidized to a ketone under strong oxidizing conditions:

Oxidizing AgentConditionsProductYieldSource
KMnO₄H₂SO₄, H₂O, 0°C4-(4-Bromophenoxy)tetrahydrofuran-3-one78%
CrO₃Acetone, rt4-(4-Bromophenoxy)tetrahydrofuran-3-one65%

Notes : Oxidation proceeds via a two-step mechanism involving the formation of a chromate ester intermediate.

Esterification and Etherification

The hydroxyl group reacts with electrophiles to form esters or ethers:

Reaction TypeReagentConditionsProductYieldSource
EsterificationAcetic anhydride, p-TsOHReflux, 4 h4-(4-Bromophenoxy)tetrahydrofuran-3-yl acetate92%
EtherificationMethyl iodide, K₂CO₃DMF, 60°C4-(4-Bromophenoxy)-3-methoxytetrahydrofuran88%

Key Insight : Acid catalysis (p-TsOH) accelerates esterification by protonating the hydroxyl group .

Reduction Reactions

The tetrahydrofuran ring remains stable under standard reduction conditions, but the ketone (if present) can be reduced:

SubstrateReducing AgentConditionsProductYieldSource
4-(4-Bromophenoxy)tetrahydrofuran-3-oneNaBH₄MeOH, 0°C4-(4-Bromophenoxy)tetrahydrofuran-3-ol95%
4-(4-Bromophenoxy)tetrahydrofuran-3-oneLiAlH₄THF, reflux4-(4-Bromophenoxy)tetrahydrofuran-3-ol89%

Acid-Catalyzed Transformations

Brønsted acids like p-TsOH promote dehydration or rearrangement:

ReactionConditionsProductYieldSource
Dehydrationp-TsOH, toluene, 110°C4-(4-Bromophenoxy)dihydrofuran63%
Prins Cyclizationp-TsOH, DCM, refluxFused bicyclic ether derivatives68%

Mechanistic Note : Dehydration proceeds via a carbocation intermediate stabilized by the tetrahydrofuran oxygen .

Functionalization via Grignard Reagents

The hydroxyl group can be converted to a mesylate for further substitution:

StepReagentConditionsProductYieldSource
MesylationMsCl, Et₃NDCM, 0°C4-(4-Bromophenoxy)tetrahydrofuran-3-yl mesylate90%
HalogenationMeMgBr, THF0°C → rt4-(4-Bromophenoxy)tetrahydrofuran-3-yl bromide82%

Scientific Research Applications

Chemistry: Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications .

Biology: In biological research, this compound is used to study the interactions of bromophenoxy derivatives with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the behavior of similar structures in biological systems .

Medicine: Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding with proteins, affecting their structure and function. The tetrahydrofuran ring provides a stable scaffold that can interact with various biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, emphasizing differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
trans-4-Aminotetrahydrofuran-3-ol hydrochloride C₄H₁₀ClNO₂ 139.58 Amino group at 4-position Research chemical; soluble in DMSO
(3S,4R)-4-((4-Fluorobenzyl)amino)tetrahydrofuran-3-ol C₁₁H₁₄FNO₂ 211.23 4-Fluorobenzylamino group Potential bioactivity; fluorinated analog
(S)-Tetrahydrofuran-3-ol C₄H₈O₂ 88.11 Hydroxyl group at 3-position Building block for Amprenavir synthesis
(S)-3-(4-(5-Bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran C₁₇H₁₆BrClO₂ 367.67 Bromo-chlorobenzylphenoxy group Halogenated analog for drug discovery
trans-4-Hydroxycyclohexanecarboxylic acid C₇H₁₂O₃ 144.17 Hydroxyl and carboxylic acid Used in peptide synthesis

Structural and Functional Insights:

Substituent Effects: Bromophenoxy vs. Amino/Fluoro: The bromophenoxy group in the target compound increases molecular weight and lipophilicity compared to amino (e.g., ) or fluoro (e.g., ) analogs. This enhances membrane permeability but may reduce aqueous solubility. Halogenation: Bromine and chlorine substituents (e.g., ) improve resistance to oxidative metabolism, extending half-life in biological systems.

Stereochemical Considerations: The (3S,4R) configuration in fluorobenzylamino analogs () demonstrates the importance of stereochemistry in receptor binding. Similarly, the trans configuration in the target compound may influence its interaction with chiral enzymes or proteins.

Synthetic Challenges: Enantioselective synthesis of tetrahydrofuran-3-ol derivatives (e.g., (S)-THF-3-ol) is complicated by high symmetry at the chiral center, requiring advanced catalytic methods . The bromophenoxy derivative likely faces similar challenges.

Biological Relevance: Amino-substituted analogs () are restricted to research use due to toxicity, whereas hydroxylated variants () serve as intermediates in drug synthesis. The bromophenoxy compound’s larger aromatic group may position it for applications in targeted therapies or as a kinase inhibitor probe.

Biological Activity

Trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H11O3BrC_{10}H_{11}O_3Br and a molecular weight of 259.1 g/mol. The compound features a tetrahydrofuran ring, which contributes to its stability and reactivity, and a bromophenoxy group that enhances its ability to interact with biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenoxy moiety can engage in halogen bonding with proteins, influencing their structure and function. The tetrahydrofuran ring provides a stable scaffold for these interactions, allowing the compound to modulate various biological pathways .

Biological Activity

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria. For instance, derivatives containing similar structures have shown efficacy against drug-resistant bacteria .
  • Antiproliferative Effects : Compounds structurally related to this compound have demonstrated antiproliferative activity in various human cancer cell lines. For example, benzo[b]furan derivatives have shown significant selectivity and potency against cancer cells compared to standard drugs .

Synthesis and Evaluation of Biological Activity

A study conducted on the synthesis of related compounds highlighted the importance of structural modifications in enhancing biological activity. For instance, the introduction of different substituents on the tetrahydrofuran ring led to variations in antimicrobial efficacy against Candida species .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Description
2-(2,4-Dichlorophenyl)-furan0.022Effective against Candida albicans
N-(4-Bromophenyl)furan-2-carboxamide0.011High activity against drug-resistant strains
This compoundTBDFurther studies needed

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound with various biological macromolecules. These studies indicate favorable interactions with target proteins involved in cancer proliferation pathways, suggesting potential therapeutic applications .

Q & A

Q. What synthetic strategies are effective for preparing trans-4-(4-Bromophenoxy)tetrahydrofuran-3-ol, and how do reaction conditions influence stereoselectivity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between tetrahydrofuran-3-ol derivatives and 4-bromophenol precursors. Key factors include:
  • Protecting Groups : Use of acid-labile protecting groups (e.g., tert-butyloxycarbonyl) to prevent hydroxyl group interference during coupling .
  • Catalysts : Lewis acids like BF₃·Et₂O enhance etherification efficiency .
  • Stereochemical Control : Trans-configuration is favored under kinetic conditions (low-temperature, polar aprotic solvents like THF), while thermodynamic control may lead to cis/trans mixtures .

Q. Which analytical techniques are critical for structural validation and purity assessment of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the trans-configuration via coupling constants (e.g., J₃,4 ~3–5 Hz for axial-equatorial protons) and aromatic bromine splitting patterns .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 287.0 for C₁₀H₁₀BrO₃) and detects impurities .
  • HPLC-PDA : Quantifies enantiomeric purity using chiral columns (e.g., Chiralpak IA) with mobile phases like hexane/isopropanol .

Q. How does the bromophenoxy group affect solubility and stability in aqueous vs. organic media?

  • Methodological Answer :
  • Solubility : The bromine atom increases hydrophobicity, requiring polar aprotic solvents (e.g., DMSO, THF) for dissolution. Aqueous solubility is limited (<1 mg/mL at pH 7) but improves with co-solvents like ethanol .
  • Stability : Susceptible to light-induced debromination; store in amber vials at –20°C under inert gas .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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